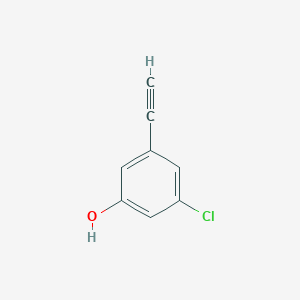
3-Chloro-5-ethynylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-ethynylphenol is an organic compound characterized by a phenol group substituted with a chlorine atom at the third position and an ethynyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynylphenol typically involves the following steps:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated phenol with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and ethynylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-ethynylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts can reduce the ethynyl group.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alkenes and alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5-ethynylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-ethynylphenol involves its interaction with various molecular targets, including enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the ethynyl group can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-methylphenol: Similar structure but with a methyl group instead of an ethynyl group.
3-Chloro-5-ethylphenol: Similar structure but with an ethyl group instead of an ethynyl group.
3-Chloro-5-methoxyphenol: Similar structure but with a methoxy group instead of an ethynyl group.
Uniqueness
3-Chloro-5-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in various coupling reactions and provide a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5ClO |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
3-chloro-5-ethynylphenol |
InChI |
InChI=1S/C8H5ClO/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,10H |
Clave InChI |
ZTMHIMVWWNBYTF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
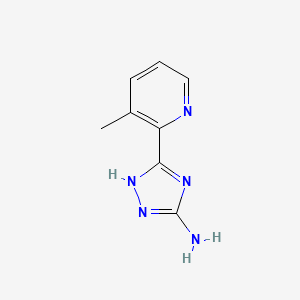
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
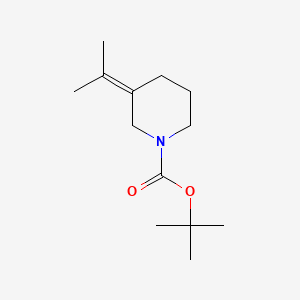
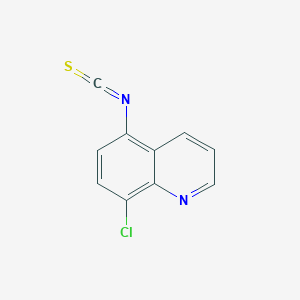
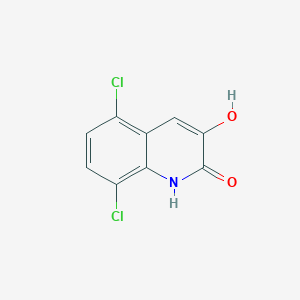
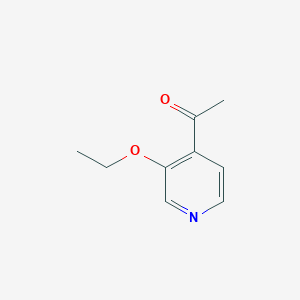

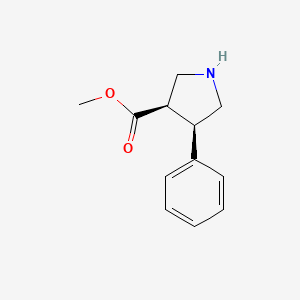
![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)
